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Compound of Interest

4-[(4-Bromophenyl)amino]-4-
Compound Name:
oxobutanoic acid

Cat. No. B1273893

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following structural analysis is performed on 4-[(4-Bromophenyl)amino]-2-
methylidene-4-oxobutanoic acid, a close analogue of the requested 4-[(4-
Bromophenyl)amino]-4-oxobutanoic acid. At the time of this report, comprehensive
crystallographic data for the target compound was not publicly available. The presented data
provides valuable insights into the structural properties of this class of compounds.

Introduction

Substituted butanoic acid derivatives are of significant interest in medicinal chemistry and drug
development due to their potential pharmacological activities, which can include anti-
inflammatory, antimicrobial, and antiproliferative effects.[1] The spatial arrangement of atoms
within a molecule, determined through single-crystal X-ray diffraction, is fundamental to
understanding its physicochemical properties and biological interactions. This guide provides a
detailed technical overview of the crystal structure and the experimental procedures for the
analysis of 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid.

Crystal Structure and Molecular Geometry
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The analysis of 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid reveals that it
crystallizes in the triclinic space group P-1.[1] The asymmetric unit contains two independent
molecules, designated as A and B.[1]

The molecular structure is characterized by a 4-bromophenyl ring linked to a butanoic acid
moiety via an amide bond. Key geometric parameters, including bond lengths and angles, are
indicative of typical amide resonance.[1] The dihedral angles between the 4-bromophenyl ring
and the amide group differ significantly between the two independent molecules in the
asymmetric unit, suggesting conformational flexibility.[1]

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. The carboxylic
acid groups of adjacent molecules form classic dimeric R22(8) motifs through O—H:---O
hydrogen bonds.[1] Additionally, N—H:--O interactions involving the amide groups contribute to
the formation of chains of these dimers.[1]

Data Presentation
Crystal Data and Structure Refinement

The following table summarizes the key parameters from the data collection and structure
refinement of 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4120590/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4120590/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4120590/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4120590/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4120590/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4120590/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Parameter Value[1]
Empirical Formula C11H10BrNOs
Formula Weight 284.11
Temperature 173K

Wavelength 1.54184 A (Cu Ka)
Crystal System Triclinic

Space Group P-1

Unit Cell Dimensions

a 6.2782 (4) A

b 8.3251 (5) A

C 21.3244 (12) A

a 96.462 (5)°

B 92.026 (5)°

y 95.390 (5)°
Volume 1101.38 (11) A3

z 4

Calculated Density 1.714 Mg/m3
Absorption Coefficient 5.04 mm~t

F(000) 568

Crystal Size 0.44 x 0.28 x 0.14 mm

Data Collection

Theta range for data collection

4110 72.5°

Index ranges

-7<h<7, -10<k<10, -26<I<26

Reflections collected

7163
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Independent reflections 4131 [R(int) = 0.033]
Completeness to theta = 67.679° 99.8 %

Refinement

Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 4131/0/291

Goodness-of-fit on F2 1.03

Final R indices [I>2sigma(l)] R1 =0.076, wR2 = 0.227

R indices (all data) R1 =0.086, wR2 = 0.238
Largest diff. peak and hole 2.73and -0.79 e.A-3

Hydrogen Bond Geometry

The table below details the significant hydrogen bond interactions observed in the crystal

structure.

D—H:-A d(D—H) /A d(H--A) I A d(D--A) I A L(DHA) | °
03B—

0.84 1.82 2.654 (5) 170
H3B.--02A
N1B—H1B--O1A 0.88 2.04 2.848 (6) 152
C5B—

0.95 2.54 3.464 (7) 164
H5BB---O1A

Experimental Protocols
Synthesis of 4-[(4-Bromophenyl)amino]-2-methylidene-
4-oxobutanoic acid[1]

» Reactant Preparation: 3-Methylidenedihydrofuran-2,5-dione (0.112 g, 1 mmol) was dissolved
in 30 ml of acetone. In a separate flask, 4-bromoaniline (0.172 g, 1 mmol) was dissolved in
20 ml of acetone.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Reaction: The solution of 4-bromoaniline was added dropwise to the stirred solution of 3-
methylidenedihydrofuran-2,5-dione at ambient temperature over a period of 30 minutes.

Stirring: The resulting mixture was stirred for an additional 1.5 hours.

Filtration and Washing: The resulting slurry was filtered, and the collected solid was washed
with acetone.

Drying: The solid product was dried to yield the title compound.

Crystallization: Single crystals suitable for X-ray diffraction were grown from a methanol
solution by the slow evaporation method.

X-ray Data Collection and Structure Refinement[1]

Data Collection: A suitable single crystal was mounted on an Agilent Eos Gemini
diffractometer. X-ray diffraction data were collected at 173 K using Cu Ka radiation (A =
1.54184 A).

Data Reduction: The collected data were processed using the CrysAlis PRO and CrysAlis
RED software for cell refinement and data reduction. A multi-scan absorption correction was
applied.

Structure Solution and Refinement: The crystal structure was solved using direct methods
and refined by full-matrix least-squares on F2 using appropriate software. All non-hydrogen
atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated
positions and refined using a riding model.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the synthesis and crystallographic

analysis of a small molecule.
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Caption: Workflow for Synthesis and Crystal Structure Analysis.
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This guide provides a foundational understanding of the crystal structure of a 4-[(4-
bromophenyl)amino]-4-oxobutanoic acid analogue. The detailed experimental protocols and
tabulated data serve as a valuable resource for researchers in the fields of crystallography,
medicinal chemistry, and materials science. The structural insights gained from this analysis
can inform the design and development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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